Methyl 2-((1-(2-(cyclopentylthio)acetyl)pyrrolidin-3-yl)thio)acetate
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Overview
Description
Methyl 2-((1-(2-(cyclopentylthio)acetyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a cyclopentylthio group, and a thioacetate moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1-(2-(cyclopentylthio)acetyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of a pyrrolidine derivative with a cyclopentylthioacetyl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with methyl thioacetate in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1-(2-(cyclopentylthio)acetyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The thioacetate group can participate in nucleophilic substitution reactions, where the thio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Methyl 2-((1-(2-(cyclopentylthio)acetyl)pyrrolidin-3-yl)thio)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-((1-(2-(cyclopentylthio)acetyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets. The compound’s thio groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((1-(2-(cyclopentylthio)acetyl)pyrrolidin-3-yl)thio)propanoate: Similar structure with a propanoate group instead of an acetate group.
Ethyl 2-((1-(2-(cyclopentylthio)acetyl)pyrrolidin-3-yl)thio)acetate: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
Methyl 2-((1-(2-(cyclopentylthio)acetyl)pyrrolidin-3-yl)thio)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-[1-(2-cyclopentylsulfanylacetyl)pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S2/c1-18-14(17)10-20-12-6-7-15(8-12)13(16)9-19-11-4-2-3-5-11/h11-12H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDOFZIVVUWQDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)CSC2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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